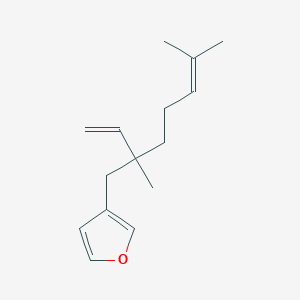
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is an organic compound characterized by a furan ring attached to a complex aliphatic chain. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan typically involves the condensation of isobutyric aldehyde with α-methylcrotonaldehyde, followed by partial hydrogenation . Another method involves the use of methylheptenone through Darzen’s reaction . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the double bonds in the aliphatic chain, resulting in a more saturated compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which 3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-5-heptenal: Shares a similar aliphatic chain but lacks the furan ring.
2-Ethenyl-3,5-dimethylpyrazine: Contains a pyrazine ring instead of a furan ring.
5-Ethyl-2,3-dimethylheptane: Similar aliphatic structure but without the furan ring.
Uniqueness
3-(2-Ethenyl-2,6-dimethylhept-5-en-1-yl)furan is unique due to the presence of both a furan ring and a complex aliphatic chain with multiple double bonds and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
81719-67-7 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
3-(2-ethenyl-2,6-dimethylhept-5-enyl)furan |
InChI |
InChI=1S/C15H22O/c1-5-15(4,9-6-7-13(2)3)11-14-8-10-16-12-14/h5,7-8,10,12H,1,6,9,11H2,2-4H3 |
Clave InChI |
RGBXYRWMUJGRDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(CC1=COC=C1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


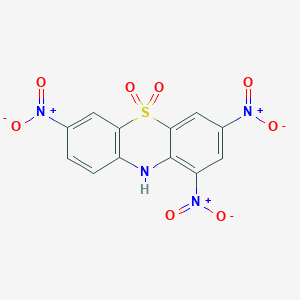
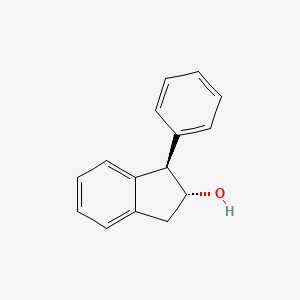

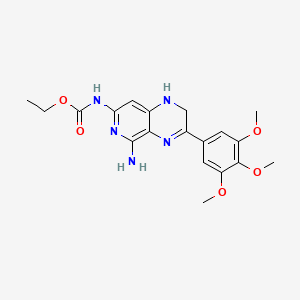
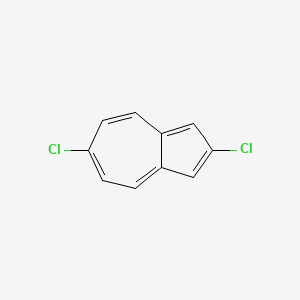
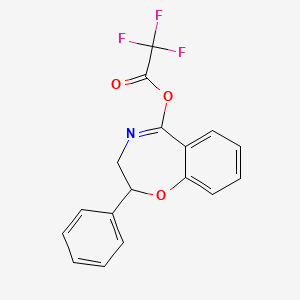
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
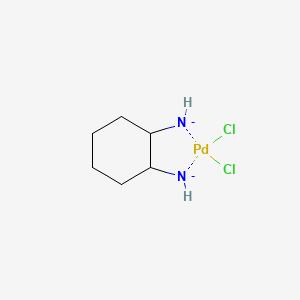
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
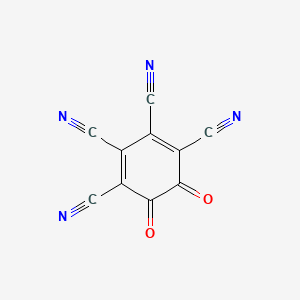
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)

